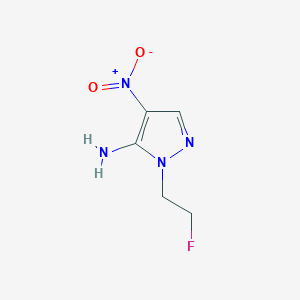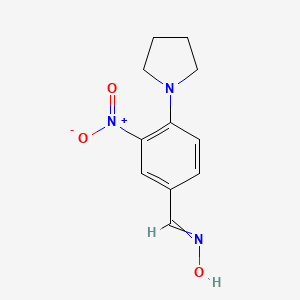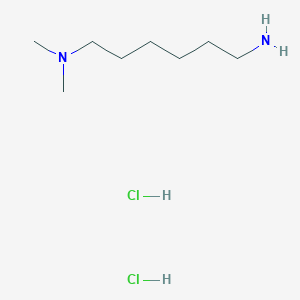
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a fluoroethyl group at position 1 and a nitro group at position 4 on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through nucleophilic substitution reactions using fluoroethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of 1-(2-Fluoroethyl)-4-amino-1H-pyrazol-5-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes involving nitro and fluoro groups.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoroethyl)-4-nitro-1H-pyrazole: Similar structure but lacks the amine group.
1-(2-Fluoroethyl)-4-amino-1H-pyrazol-5-amine: Similar structure but with an amino group instead of a nitro group.
1-(2-Fluoroethyl)-4-nitro-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine is unique due to the combination of the fluoroethyl and nitro groups on the pyrazole ring. This combination imparts specific chemical and biological properties that can be exploited in various applications. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the same molecule allows for fine-tuning of its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C5H7FN4O2 |
|---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C5H7FN4O2/c6-1-2-9-5(7)4(3-8-9)10(11)12/h3H,1-2,7H2 |
InChI Key |
HTGFYXVKRDTELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])N)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B11744332.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744346.png)
![2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11744349.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744357.png)
![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744373.png)

![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11744380.png)

![(3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11744386.png)
![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744393.png)

![Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B11744403.png)
![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11744411.png)
![1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11744420.png)
